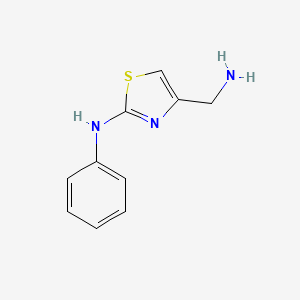

(4-Aminomethyl-thiazol-2-yl)-phenyl-amine

Description

Contextual Significance of Thiazole (B1198619) and Phenylamine Scaffolds in Modern Chemical Biology Research

The molecular architecture of (4-Aminomethyl-thiazol-2-yl)-phenyl-amine is built upon two critical scaffolds: thiazole and phenylamine. Both are considered "privileged structures" in medicinal chemistry and chemical biology due to their frequent appearance in biologically active compounds. nih.govnih.gov

The thiazole ring , a five-membered heterocycle containing sulfur and nitrogen, is a key component in a vast array of natural and synthetic compounds. globalresearchonline.netneliti.com Its presence is noted in essential molecules like vitamin B1 (thiamine) and in potent therapeutic agents. neliti.comnih.gov Thiazole derivatives are recognized for a wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral properties. nih.govnih.gov This versatility has made the thiazole nucleus a subject of intense study for the development of new drugs. globalresearchonline.netscientificforefront.org More than 18 FDA-approved drugs contain this scaffold, a testament to its clinical significance. nih.gov Researchers continually modify the thiazole ring at various positions to generate new molecules with enhanced biological potency. globalresearchonline.netnih.gov

Rationale for Investigating Novel Heterocyclic Amine Compounds in Academic Settings

The investigation of novel heterocyclic amines like this compound is a major focus in academic and industrial research. Heterocyclic compounds are foundational to drug discovery, with statistics indicating that over 85% of all biologically active chemical entities feature a heterocyclic ring. nih.gov These structures are central elements in the molecular makeup of DNA, RNA, and many coenzymes. mdpi.com

There are several key reasons for this intensive research focus:

Structural Diversity: The ability to incorporate different heteroatoms (like nitrogen, sulfur, and oxygen) and various substituents allows for the creation of a vast chemical space, enabling fine-tuning of a molecule's properties. nih.govresearchgate.net

Modulation of Physicochemical Properties: The inclusion of heterocyclic moieties is a powerful strategy for modifying a compound's solubility, lipophilicity, polarity, and hydrogen bonding capacity. These factors are critical for optimizing the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. nih.gov

Biological Mimicry: Heterocyclic scaffolds can mimic the structures of natural peptides and other endogenous molecules, allowing them to interact with biological targets like enzymes and receptors with high specificity. nih.gov

Advancements in Synthesis: Modern synthetic methodologies, including metal-catalyzed cross-coupling reactions, have provided chemists with rapid and efficient ways to access a wide variety of functionalized heterocycles, accelerating the pace of discovery. nih.govresearchgate.net

The synthesis and study of new heterocyclic amines are therefore essential for expanding the toolkit of medicinal chemists and for discovering new lead compounds to address a range of diseases. mdpi.com

Overview of Current Academic Research Trajectories for this compound

Specific academic literature detailing dedicated research programs for this compound is not extensively available in the public domain. Much of the current information is found in the catalogs of chemical suppliers, where it is listed as a research chemical. chemscene.comchemscene.comjwpharmlab.com However, based on the known biological activities of its constituent thiazole and phenylamine scaffolds, several logical research trajectories can be inferred.

A primary trajectory would involve screening the compound for a range of biological activities commonly associated with its core structures. Given that thiazole derivatives are potent antimicrobial agents, a key research avenue would be to evaluate this compound for its efficacy against various bacterial and fungal strains, including multi-drug-resistant pathogens like MRSA. nih.govacs.org

Another significant research path is in oncology. Thiazole-containing compounds have been investigated as anticancer agents that can inhibit targets like tubulin polymerization. taylorandfrancis.com Similarly, aminothiazoles have been explored as inhibitors of various protein kinases, which are crucial targets in cancer therapy. Therefore, investigating the cytotoxic effects of this compound on cancer cell lines and its potential to inhibit specific kinases would be a well-justified research direction.

Furthermore, a patent for a structurally related compound, N-(2-(aminomethyl)phenyl)thiazole-4-carboxamide, identifies it as a potential inhibitor of Factor Xa, a key enzyme in the blood coagulation cascade, suggesting its use as an anticoagulant. google.com This points to a potential research trajectory for this compound in the area of thrombosis and cardiovascular disease.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 938120-38-8 | chemscene.com |

| Molecular Formula | C₁₀H₁₁N₃S | chemscene.com |

| Molecular Weight | 205.28 g/mol | chemscene.com |

| Synonym | 4-(Aminomethyl)-N-phenyl-1,3-thiazol-2-amine | chemscene.com |

| Topological Polar Surface Area (TPSA) | 50.94 Ų | chemscene.com |

| LogP | 2.3454 | chemscene.com |

| Hydrogen Bond Donors | 2 | chemscene.com |

| Hydrogen Bond Acceptors | 4 | chemscene.com |

| Rotatable Bonds | 3 | chemscene.com |

Historical Perspectives on Related Scaffold Exploration in Scientific Literature

The scientific exploration of the scaffolds present in this compound has a rich history. The study of thiazole chemistry gained significant momentum with the development of the Hantzsch thiazole synthesis in 1887, which remains a fundamental method for constructing the thiazole ring from α-halocarbonyls and thioamides. nih.govresearchgate.net

The biological importance of the thiazole ring was firmly established with the structural elucidation of thiamine (B1217682) (Vitamin B1), a crucial coenzyme in metabolism. neliti.com This discovery spurred further interest in thiazole-containing compounds. In the following decades, the development of sulfathiazole, one of the early sulfonamide antibiotics, highlighted the therapeutic potential of synthetic thiazole derivatives and marked a major milestone in medicinal chemistry. taylorandfrancis.com

The phenylamine scaffold's history is deeply rooted in the study of natural products, particularly alkaloids, and the development of the dye industry in the 19th century. Its significance in medicinal chemistry grew with the understanding of endogenous neurotransmitters like the phenethylamines (dopamine, norepinephrine), which became key targets for drug development in neurology and psychiatry. mdpi.com The continuous exploration of these core structures has led to a multitude of approved drugs and remains a vibrant area of academic and industrial research. researchgate.netnih.gov

Table 2: Chemical Compounds Mentioned in this Article

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 938120-38-8 | C₁₀H₁₁N₃S |

| Thiamine (Vitamin B1) | 67-03-8 | C₁₂H₁₇N₄OS⁺ |

| Dopamine | 51-61-6 | C₈H₁₁NO₂ |

| Epinephrine | 51-43-4 | C₉H₁₃NO₃ |

| Norepinephrine | 51-41-2 | C₈H₁₁NO₃ |

| Sulfathiazole | 72-14-0 | C₉H₉N₃O₂S₂ |

Structure

3D Structure

Properties

IUPAC Name |

4-(aminomethyl)-N-phenyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c11-6-9-7-14-10(13-9)12-8-4-2-1-3-5-8/h1-5,7H,6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQTWTMGYRYYPMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=CS2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 Aminomethyl Thiazol 2 Yl Phenyl Amine

De Novo Synthesis Strategies for the 2-Aminothiazole (B372263) Core with Aminomethyl Substitution

The foundational step in producing (4-Aminomethyl-thiazol-2-yl)-phenyl-amine is the construction of the 2-aminothiazole ring bearing the requisite C4 substituent. De novo strategies, which build the heterocyclic ring from acyclic precursors, are the most common approach.

The Hantzsch thiazole (B1198619) synthesis, first reported in 1887, remains the most prevalent and versatile method for creating 2-aminothiazole derivatives. chemicalbook.comresearchgate.net This reaction involves the condensation of an α-halocarbonyl compound with a thiourea (B124793) or thioamide. chemicalbook.comresearchgate.net For the synthesis of the target molecule's core, this typically involves the reaction between a substituted thiourea and an appropriate α-haloketone. researchgate.net

The general mechanism proceeds via nucleophilic attack of the sulfur atom of the thiourea onto the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. organic-chemistry.org Numerous catalysts and conditions have been developed to promote this reaction, including the use of heterogeneous catalysts like silica (B1680970) chloride or employing solvent-free and microwave-assisted conditions to improve yields and reduce reaction times. researchgate.netorganic-chemistry.orgresearchgate.net A rapid and efficient synthesis of 4-substituted 2-aminothiazoles has been demonstrated using copper silicate (B1173343) as a reusable heterogeneous catalyst in ethanol (B145695). nanobioletters.com

A critical strategic decision in the synthesis of this compound is the timing of the introduction of the C4-aminomethyl group. This can be accomplished either by incorporating it into the initial building blocks (early stage) or by functionalizing the pre-formed thiazole ring (late stage).

Early-Stage Introduction: This strategy involves using an α-haloketone that already contains a protected aminomethyl group. For instance, a starting material like 1-chloro-3-(tert-butoxycarbonylamino)propan-2-one could be reacted with N-phenylthiourea in a Hantzsch cyclization. The Boc-protecting group is advantageous due to its stability under the cyclization conditions and its straightforward removal in a subsequent step using acidic conditions. This approach offers a direct route to the desired 4-(protected-aminomethyl)thiazole core.

Late-Stage Introduction: Alternatively, the aminomethyl group can be installed after the thiazole ring is formed. A common precursor is a thiazole-4-carboxylate ester, which can be synthesized via the Hantzsch reaction using an α-halo-β-ketoester, such as ethyl 3-bromopyruvate. google.comgoogle.com This ester can then be converted to the aminomethyl group through a multi-step sequence:

Amidation: The ester is converted to a primary amide (carboxamide) using ammonia.

Reduction: The resulting amide is reduced to the primary amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).

Another late-stage route involves the functionalization of a 4-methylthiazole (B1212942) precursor. This can be achieved through radical bromination of the methyl group followed by nucleophilic substitution with an amine equivalent, such as phthalimide, which can then be cleaved to reveal the primary amine. A patent describing the synthesis of related compounds utilizes the hydrolysis of a thiazole-4-carboxylate to the corresponding carboxylic acid, which is then activated and coupled with an amine. google.com

Regioselective Phenylamine Integration Techniques at the Thiazole C2 Position

The introduction of the phenylamine group specifically at the C2 position of the thiazole is a crucial transformation. This can be achieved either as part of the initial ring formation or by functionalizing a pre-existing thiazole intermediate. The most direct de novo method involves using N-phenylthiourea in the Hantzsch synthesis. nih.gov However, for routes starting with a generic 2-aminothiazole or a 2-halothiazole, specific C-N bond-forming reactions are required.

Modern organometallic cross-coupling reactions provide powerful and versatile tools for forming C-N bonds with high regioselectivity.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is one of the most effective methods for coupling aryl halides with amines. wikipedia.org In the context of synthesizing the target molecule, this would involve coupling a 2-halo-4-(protected-aminomethyl)thiazole with aniline. nih.gov The reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine (B1218219) ligand (e.g., BINAP, Xantphos, or sterically hindered biaryl phosphines), and a base (e.g., Cs₂CO₃, NaOt-Bu). wikipedia.orgyoutube.comnih.gov The choice of ligand is critical and often requires screening to optimize the reaction for the specific thiazole substrate. youtube.com

Ullmann Condensation: A classical alternative, the Ullmann condensation, uses a copper catalyst to facilitate the coupling of aryl halides with amines, alcohols, or thiols. wikipedia.orgorganic-chemistry.org The Goldberg reaction, a variation of the Ullmann condensation, specifically refers to C-N bond formation. wikipedia.org Traditional Ullmann conditions often required high temperatures and stoichiometric amounts of copper. nih.gov However, modern protocols utilize soluble copper(I) catalysts, often with ligands such as diamines or phenanthroline, allowing the reaction to proceed under milder conditions. wikipedia.orgmdpi.com While often requiring higher temperatures than the Buchwald-Hartwig reaction, the Ullmann condensation can be a viable alternative, particularly for large-scale syntheses where the cost of palladium may be a concern.

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation (Modern) |

|---|---|---|

| Metal Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu₂O) |

| Typical Ligands | Phosphines (e.g., BINAP, Xantphos, Josiphos) | N,N- or N,O-donors (e.g., Phenanthroline, Proline, Diamines) |

| Base | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) |

| Solvent | Aprotic solvents (e.g., Toluene, Dioxane, THF) | Polar aprotic solvents (e.g., DMF, DMSO, NMP) |

| Temperature | Room temperature to ~120 °C | Often higher temperatures (>100 °C) |

| Substrate Scope | Very broad, high functional group tolerance. wikipedia.org | Good, but can be more sensitive to substrate electronics. wikipedia.org |

Direct amination via nucleophilic aromatic substitution (SNAr) on a 2-halothiazole is another potential pathway. For this reaction to be efficient, the thiazole ring typically needs to be activated by an electron-withdrawing group elsewhere on the ring. Without such activation, forcing conditions (high temperature and pressure) may be necessary, which could be incompatible with the aminomethyl functionality.

More advanced methods involve direct C-H functionalization, which avoids the need to pre-install a halogen. While direct C-H arylation of thiazoles at the C2 and C5 positions has been reported using palladium and copper co-catalysis, direct C-H amination at the C2 position is less common and represents a developing area of research. rsc.orgchim.it

Optimization of Reaction Parameters for Enhanced Yield and Selectivity in this compound Synthesis

Optimizing the synthesis of this compound requires careful tuning of reaction parameters for the key bond-forming steps to maximize yield and purity while minimizing side reactions.

For the Hantzsch cyclization, key parameters for optimization include the choice of solvent, reaction temperature, and the use of a catalyst. Studies have shown that microwave irradiation can dramatically shorten reaction times from hours to minutes and improve yields. researchgate.net The choice of solvent can also be critical; while ethanol is common, other solvents like PEG or ethyl lactate (B86563) have been investigated, though sometimes with moderate success. researchgate.net

In the crucial C-N cross-coupling step, such as a Buchwald-Hartwig amination, several variables must be systematically evaluated. The table below illustrates a hypothetical optimization study for the coupling of a 2-bromothiazole (B21250) derivative with aniline, based on common findings in the literature. researchgate.net

| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Pd₂(dba)₃ (2%) | BINAP | NaOt-Bu | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ (2%) | Xantphos | NaOt-Bu | Toluene | 100 | 85 |

| 3 | Pd₂(dba)₃ (2%) | Xantphos | Cs₂CO₃ | Toluene | 100 | 78 |

| 4 | Pd₂(dba)₃ (2%) | Xantphos | K₃PO₄ | Toluene | 100 | 72 |

| 5 | Pd₂(dba)₃ (2%) | Xantphos | NaOt-Bu | Dioxane | 100 | 91 |

| 6 | Pd(OAc)₂ (4%) | Xantphos | NaOt-Bu | Dioxane | 100 | 88 |

| 7 | Pd₂(dba)₃ (2%) | Xantphos | NaOt-Bu | Dioxane | 80 | 75 |

As the data suggests, the interplay between the ligand, base, and solvent is crucial. In this example, the combination of Xantphos as the ligand with NaOt-Bu as the base in dioxane provides the highest yield (Entry 5). Such systematic screening is essential for developing a robust and high-yielding synthesis for complex molecules like this compound.

Catalyst Screening and Ligand Effects in Coupling Reactions

The construction of the 2-aminothiazole core, a key feature of this compound, often relies on the Hantzsch thiazole synthesis and its variations. nih.govjpionline.org Catalyst selection is critical in modern synthetic protocols, particularly in cross-coupling reactions used to functionalize the thiazole or phenyl rings. While the classic Hantzsch synthesis often proceeds without a catalyst, more advanced transformations for creating derivatives benefit significantly from catalysis. organic-chemistry.orgresearchgate.net

For instance, in the synthesis of related 4-substituted 2-aminothiazoles, palladium(II) acetate (B1210297) has been used as a catalyst for the reaction of vinyl azides with potassium thiocyanate. nih.gov The choice of catalyst and ligands can dictate the efficiency and selectivity of direct arylation reactions on the thiazole ring. Studies on direct C-H arylation of thiazoles have shown that palladium catalysts are effective, with ligand choice influencing reaction yields and regioselectivity.

In the context of preparing precursors, organocatalysts like asparagine have been employed in one-pot syntheses of 2-aminothiazoles, where the catalyst's bifunctional nature (containing both a Lewis base and a Brønsted acid) facilitates the reaction. bepls.com Furthermore, microwave-assisted synthesis of thiazole derivatives has been shown to be efficient, sometimes eliminating the need for a traditional catalyst altogether. bepls.comresearchgate.net

Table 1: Catalyst and Ligand Effects in Thiazole Synthesis

| Reaction Type | Catalyst/Ligand System | Solvent | Temperature (°C) | Key Findings | Reference |

|---|---|---|---|---|---|

| Hantzsch Thiazole Synthesis | Iodine (as catalyst) | Solvent-free | Room Temp | Efficient, green method for 2-aminothiazole derivatives. | researchgate.net |

| One-pot 2-aminothiazole synthesis | Asparagine (organocatalyst) | DMSO | 85 | Asparagine acts as a bifunctional catalyst, promoting the reaction. | bepls.com |

| Arylation of Thiazoles | Pd(OAc)₂ | Various | Various | Effective for direct arylation, with ligand choice impacting yield. | wjrr.org |

Solvent and Temperature Optimization for Improved Reaction Efficiency

Solvent and temperature are critical parameters that significantly influence reaction rates, yields, and even the product distribution in the synthesis of thiazole derivatives. researchgate.net Optimization of these conditions is a cornerstone of developing efficient synthetic protocols.

In a modified Gewald reaction for thiazole formation, a screening of solvents revealed that trifluoroethanol provided the best results. nih.gov This was attributed to its high polarity and slightly acidic nature, which aids in solubilizing reactants and promoting the desired transformations. nih.gov The same study utilized microwave heating to access higher temperatures, which expanded the range of possible solvents and reaction conditions. nih.gov

Temperature control is also crucial. For example, in the synthesis of 2-aminothiazoles from propargylamines, microwave heating at 130 °C yielded the desired product, whereas lowering the temperature to 100 °C resulted in the formation of the tautomeric 2-amino-4-methylenethiazolines as the major product. bepls.com This demonstrates the profound effect of temperature on reaction pathways and product selectivity. Solvent-free conditions, often involving grinding reactants at room temperature or using microwave irradiation, represent another green and efficient approach for synthesizing thiazole derivatives. organic-chemistry.orgresearchgate.net

Table 2: Optimization of Solvent and Temperature in Thiazole Synthesis

| Reaction | Solvent | Base | Temperature (°C) | Yield (%) | Key Observation | Reference |

|---|---|---|---|---|---|---|

| Modified Gewald Reaction | Trifluoroethanol | NEt₃ | 80 | High Conversion | Trifluoroethanol's polarity and acidity were beneficial. | nih.gov |

| Modified Gewald Reaction | Acetonitrile | NEt₃ | 80 | Lower Conversion | Solvent choice significantly impacts reaction efficiency. | nih.gov |

| Hantzsch-type Synthesis | Ethanol | N/A | Reflux | Good | Standard condition for precipitating solid products. | nih.gov |

| Microwave-assisted Synthesis | PEG-400 | Catalyst-free | 100 | Good | Efficient, catalyst-free method. | bepls.com |

Stereochemical Control in the Synthesis of Analogues and Derivatives

When synthesizing analogues of this compound that contain chiral centers, controlling the stereochemistry is essential. The classic Hantzsch thiazole synthesis can be adapted to achieve stereochemical control. Research has shown that the distribution of stereochemical products in a Hantzsch synthesis can be correlated with the Hammett free-energy equation, suggesting that electronic effects of substituents play a role in controlling the rate of epimerization during thiazole formation. nih.gov This allows for a degree of predictability and control over the final stereoisomer obtained.

The introduction of chiral auxiliaries or catalysts is a common strategy for enforcing stereoselectivity. While specific examples for this compound are not extensively documented in the provided results, the principles apply to the synthesis of its chiral derivatives. For instance, creating derivatives by modifying the aminomethyl group or the thiazole ring can introduce new stereocenters, necessitating stereocontrolled synthetic steps.

Diversification and Derivatization Strategies for this compound

Diversification of the lead structure is crucial for exploring its chemical and biological properties. This involves systematically modifying different parts of the molecule. nih.gov

Modifications of the Aminomethyl Group for Biological Probe Development

The primary amine of the aminomethyl group is a versatile handle for chemical modification. It can be readily acylated, alkylated, or used in reductive amination reactions to attach a wide variety of functional groups. These modifications are instrumental in developing biological probes. For example, attaching fluorophores, biotin (B1667282) tags, or photo-crosslinkers can create tools to study the interactions of the parent molecule within biological systems. researchgate.net

A patent for related compounds describes the reaction of a deprotected aminomethyl group with various aroyl chlorides to obtain a library of amide derivatives. google.comgoogle.com This strategy can be directly applied to this compound. Furthermore, the aminomethyl group can be transformed into other functionalities, such as guanidines or sulfonamides, to probe different types of biological interactions. The synthesis of 2-amino-5-(aminomethyl)thiazol-4(5H)-one derivatives highlights the chemical tractability of the aminomethyl moiety on a thiazole ring. researchgate.net

Functionalization of the Phenyl Ring for Structure-Activity Relationship Studies

Modifying the phenyl ring attached to the 2-amino position is a common strategy in medicinal chemistry to conduct structure-activity relationship (SAR) studies. nih.govmdpi.com The electronic and steric properties of the molecule can be fine-tuned by introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at the ortho, meta, and para positions of the phenyl ring. mdpi.com

For example, studies on phenylthiazole derivatives have shown that introducing electron-withdrawing groups, such as chloro or fluoro groups, can significantly impact biological activity. nih.govmdpi.com The position of the substituent is also critical; one study found that introducing an electron-withdrawing group at the meta-position of the benzene (B151609) ring endowed the final structure with remarkable antibacterial activity, while substitution at the ortho-position favored antifungal activity. nih.gov This highlights the importance of systematic functionalization to map the SAR of a given scaffold.

Table 3: Phenyl Ring Functionalization for SAR Studies

| Base Scaffold | Phenyl Ring Substituent | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| Phenylthiazole | Electron-withdrawing group (e.g., Cl, F) | meta | Enhanced antibacterial activity | nih.gov |

| Phenylthiazole | Electron-withdrawing group (e.g., Cl, F) | ortho | Enhanced antifungal activity | nih.gov |

| Pyridazinone-thiazole | Electron-withdrawing group (e.g., Cl, Br, F) | para | Higher seizure protection | mdpi.com |

Heterocycle Modification for Altered Electronic and Steric Properties

Modifications can include:

Substitution at C-5: The C-5 position of the thiazole ring can be functionalized. For instance, introducing substituents at this position can alter the electronic properties and steric profile of the molecule. nih.gov Studies have shown that a methyl group at the C-5 position can lead to a loss of biological activity in some contexts, demonstrating the sensitivity of the scaffold to substitution at this site. nih.gov

Ring Isomerism and Bioisosteric Replacement: Replacing the thiazole ring with other heterocycles, such as oxazole, imidazole, or thiadiazole, is a common medicinal chemistry strategy. nih.gov These bioisosteres can have different electronic distributions, hydrogen bonding capabilities, and metabolic stabilities, leading to altered pharmacological profiles. For example, introducing a 1,3,4-thiadiazole (B1197879) moiety has been explored to enhance the biological potency of phenylthiazole skeletons. nih.gov

Fused Ring Systems: Fusing the thiazole ring with other rings, such as a benzene ring to form benzothiazole (B30560), creates a more rigid and electronically distinct scaffold, opening up new avenues for derivatization and biological evaluation. researchgate.net

These diversification strategies, from simple functional group interconversions to complex heterocyclic modifications, are essential for systematically exploring the chemical space around this compound and developing analogues with tailored properties.

Bioconjugation Chemistry for Advanced Research Applications

The strategic linkage of small molecules to biological macromolecules, a process known as bioconjugation, has emerged as a pivotal technology in chemical biology, drug delivery, and diagnostics. The compound this compound, with its reactive primary aminomethyl group, presents a valuable scaffold for such applications. This section explores the methodologies and research findings related to the bioconjugation of this aminothiazole derivative to various biomolecules for advanced research purposes.

The primary amine on the 4-aminomethyl group serves as a key reactive handle for covalent attachment to biomolecules. This functional group allows for a variety of conjugation strategies, most commonly through the formation of stable amide bonds. In a typical approach, the primary amine of this compound can be reacted with a biomolecule that has been functionalized with an N-hydroxysuccinimide (NHS) ester. This reaction is efficient under mild aqueous conditions and is a widely used method for labeling proteins and other biomolecules.

The general process for conjugating an amine-containing small molecule like this compound to a protein, such as an antibody, can be illustrated through a multi-step process. First, a linker with a terminal carboxylic acid is attached to the drug molecule. This carboxylic acid is then activated, often using a carbodiimide (B86325) like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS, to form a more stable amine-reactive NHS ester. This activated linker-drug construct is then reacted with the primary amine of this compound. The resulting conjugate, now bearing a reactive group on the linker, can be attached to the antibody.

Alternatively, and more directly, the aminomethyl group of the title compound can be directly coupled to a biomolecule containing an activated carboxyl group. The efficiency and outcome of such bioconjugation reactions are influenced by several factors, including pH, temperature, and the stoichiometry of the reactants.

Table 1: Representative Reaction Conditions for Bioconjugation of Amine-Containing Scaffolds

| Parameter | Condition |

| Biomolecule | Protein (e.g., Monoclonal Antibody) |

| Reactive Group on Biomolecule | N-Hydroxysuccinimide (NHS) ester |

| Amine Scaffold | This compound |

| Solvent | Phosphate-buffered saline (PBS), pH 7.2-8.0 |

| Temperature | 4 - 25 °C |

| Reaction Time | 1 - 4 hours |

| Stoichiometric Ratio (Amine:Biomolecule) | 5:1 to 20:1 |

It is important to note that while the above table provides a general framework, specific conditions would need to be optimized for each unique bioconjugation reaction to achieve the desired degree of labeling and to maintain the biological activity of the macromolecule.

The characterization of the resulting bioconjugate is a critical step to confirm successful linkage and to determine the drug-to-antibody ratio (DAR) in the case of ADCs. Techniques such as mass spectrometry (MALDI-TOF or ESI-MS), UV-Vis spectroscopy, and various chromatographic methods (e.g., size-exclusion chromatography, hydrophobic interaction chromatography) are employed for this purpose.

Table 2: Characterization Techniques for Aminothiazole Bioconjugates

| Technique | Purpose |

| Mass Spectrometry (MS) | Confirms covalent bond formation and determines the molecular weight of the conjugate, allowing for calculation of the number of conjugated molecules. |

| UV-Vis Spectroscopy | Can be used to estimate the degree of conjugation by measuring the absorbance at wavelengths specific to the small molecule and the biomolecule. |

| Size-Exclusion Chromatography (SEC) | Separates the conjugate from unreacted small molecules and can detect aggregation of the biomolecule. |

| Hydrophobic Interaction Chromatography (HIC) | Separates proteins based on their hydrophobicity, which changes upon conjugation, allowing for the determination of the drug-to-antibody ratio distribution. |

Computational and Theoretical Investigations of 4 Aminomethyl Thiazol 2 Yl Phenyl Amine

Quantum Chemical Analysis of Electronic and Geometric Structure

Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric properties of molecules. For (4-Aminomethyl-thiazol-2-yl)-phenyl-amine, a comprehensive analysis would involve a suite of computational techniques to map its electronic landscape and predict its spectroscopic behavior.

Density Functional Theory (DFT) stands as a powerful and widely used method for investigating the electronic structure of molecules. edu.krdekb.eg A typical approach for this compound would involve geometry optimization using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to accurately model the molecule's ground state. edu.krdresearchgate.netresearchgate.net This process yields the most stable three-dimensional arrangement of the atoms.

Following optimization, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be calculated. The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity, kinetic stability, and electronic transport properties. ekb.egresearchgate.net A smaller energy gap generally suggests higher reactivity.

Table 1: Hypothetical Molecular Orbital Energies of this compound Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical values for similar molecules, as specific experimental data for the target compound is not available.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.87 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 4.64 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. edu.krdnih.govmdpi.com The MEP surface visualizes the electrostatic potential on the electron density surface, with different colors representing varying potential values.

For this compound, the MEP map would likely show negative potential (typically colored red) around the nitrogen atoms of the thiazole (B1198619) ring and the aminomethyl group, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, particularly those of the amino groups, highlighting sites for nucleophilic interaction. Natural Bond Orbital (NBO) analysis can further quantify the charge distribution by calculating the net atomic charges on each atom. nih.gov

Table 2: Hypothetical Mulliken Atomic Charges of this compound Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical values for similar molecules, as specific experimental data for the target compound is not available.

| Atom | Charge (a.u.) |

| N (thiazole) | -0.45 |

| S (thiazole) | -0.12 |

| N (amine) | -0.68 |

| C (phenyl) | 0.05 |

Theoretical calculations can predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of this compound. Vibrational frequency calculations, performed at the same level of theory as the geometry optimization, can help in the assignment of experimental spectral bands to specific molecular motions. nih.govnih.govresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating electronic absorption spectra. nih.gov By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, which correspond to electronic transitions between molecular orbitals.

Table 3: Hypothetical Predicted Vibrational Frequencies and Electronic Transitions of this compound Disclaimer: The following data is hypothetical and for illustrative purposes, based on typical values for similar molecules, as specific experimental data for the target compound is not available.

| Spectral Type | Parameter | Predicted Value |

| Infrared | N-H stretch | 3400-3500 cm⁻¹ |

| Infrared | C=N stretch (thiazole) | 1620-1650 cm⁻¹ |

| UV-Vis | λmax | 280 nm |

Conformational Landscape and Dynamic Behavior

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and flexibility. Understanding the conformational landscape and dynamic behavior of this compound is therefore crucial.

The presence of rotatable bonds in this compound, such as the bond connecting the phenyl group to the thiazole ring and the C-C and C-N bonds of the aminomethyl group, allows for multiple conformations. A systematic scan of the potential energy surface (PES) by rotating these bonds can identify the various low-energy conformers (local minima). nih.gov This analysis reveals the most stable spatial arrangements of the molecule and the energy barriers between them.

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecule, offering insights into its flexibility and interactions with its environment. nih.govresearchgate.net Simulating this compound in an aqueous environment would reveal how water molecules solvate the compound and influence its conformational preferences.

Furthermore, MD simulations can be employed to model the interaction of this compound within a biological system, such as the active site of a protein. nih.gov These simulations can elucidate the binding mode, identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions), and calculate the binding free energy, providing a theoretical basis for its potential biological activity.

Ligand-Protein Docking and Molecular Recognition Studies.

Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. These studies are crucial for understanding the potential biological activity of a compound by elucidating its binding mode and affinity at a molecular level.

Computational docking studies on derivatives of this compound have been performed to predict their binding affinities and optimal poses within the active sites of various protein targets. For instance, studies on aminothiazole derivatives have explored their potential as inhibitors of enzymes like Aurora kinases, which are implicated in cancer. nih.govacs.org Molecular docking simulations calculate a docking score, often expressed in kcal/mol, which estimates the binding free energy of the ligand-protein complex. A lower docking score generally indicates a more favorable binding affinity.

In a study involving aminothiazole derivatives targeting the Aurora kinase protein (PDB ID: 1MQ4), newly designed compounds showed excellent binding interactions. For example, a derivative, compound 1a, exhibited a high docking score of -9.67 kcal/mol, suggesting strong binding to the active site. nih.govacs.org Similarly, docking studies of other aminothiazole derivatives against different protein targets, such as tubulin and Rho6 protein, have also been conducted to predict their binding affinities. nih.govsemanticscholar.org For example, some N-substituted thiazole derivatives displayed excellent mol dock scores ranging from -102.612 to -144.236 against the FabH inhibitor.

Interactive Table: Predicted Binding Affinities of Aminothiazole Derivatives

| Derivative Class | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) |

| Aminothiazole Derivative | Aurora Kinase | 1MQ4 | -9.67 nih.govacs.org |

| Bis-thiazole Compound | Rho6 Protein | 2CLS | -9.2 semanticscholar.org |

| 2-Substituted-thiazolyl-urea | Tubulin | Not Specified | Not Specified |

| N-substituted thiazole | FabH inhibitor | 3iL9 | -102.612 to -144.236 (mol dock score) |

Note: The data presented is for derivatives of this compound as specific data for the parent compound was not available in the searched literature.

Molecular docking not only predicts binding affinity but also reveals the specific interactions between the ligand and the amino acid residues of the protein's binding site. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions, which are critical for the stability of the ligand-protein complex.

For aminothiazole derivatives targeting Aurora kinase, docking studies have identified key interacting residues. For instance, compound 1a was found to form stable interactions within the active site of the 1MQ4 protein. nih.govacs.org In another study on thiazole derivatives as tubulin polymerization inhibitors, specific interactions were observed. For example, the thiazole ring's sulfur atom was shown to form a sulfur bond with AsnB249, and the molecule also engaged in arene-H bonds with AsnA101. nih.gov The trimethoxyphenyl group, a common substituent in these derivatives, was found to establish hydrophobic and hydrophilic interactions with residues such as LeuB248, LysB254, LeuB255, AlaB316, and LysB352. nih.gov

Interactive Table: Key Interaction Residues for Aminothiazole Derivatives

| Derivative Class | Protein Target | Key Interacting Amino Acid Residues | Type of Interaction |

| Aminothiazole Derivative | Aurora Kinase (1MQ4) | Not specified in detail in the provided search results | Stable binding interactions nih.govacs.org |

| 2-Substituted-thiazolyl | Tubulin | AsnB249, AsnA101, LeuB248, LysB254, LeuB255, AlaB316, LysB352 | Sulfur bond, Arene-H bond, Hydrophobic/Hydrophilic interactions nih.gov |

| Bis-thiazole Compound | Rho6 Protein (2CLS) | Lys106, Asp132, Lys15 | Arene-cation, Hydrogen bond semanticscholar.org |

Note: The data presented is for derivatives of this compound as specific data for the parent compound was not available in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling.

QSAR and QSPR are computational modeling techniques that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. These models are valuable for predicting the activity of new compounds and for identifying the key structural features that influence their effects.

Several QSAR studies have been conducted on aminothiazole derivatives to develop predictive models for their biological activities, such as their inhibitory effects on enzymes like Aurora A kinase. nih.gov These models are typically generated using statistical methods like multiple linear regression (MLR) and are validated to ensure their predictive power.

In one such study on 54 aminothiazole derivatives as Aurora A kinase inhibitors, a 2D-QSAR model developed using a genetic algorithm combined with MLR showed a squared correlation coefficient (R²) of 0.828. nih.gov 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been developed, yielding high correlation coefficients (r² of 0.977 for CoMFA and 0.960 for CoMSIA), indicating robust predictive capabilities. nih.gov Another QSAR study on aminothiazole derivatives as anticancer agents against Hec1/Nek2 resulted in a model with a coefficient of determination (R²) of 0.8436. tandfonline.com

Interactive Table: Statistical Parameters of QSAR Models for Aminothiazole Derivatives

| QSAR Model Type | Target | No. of Compounds | R² | q² (Cross-validated R²) |

| 2D-QSAR (MLR) | Aurora A Kinase | 54 | 0.828 | 0.771 nih.gov |

| 3D-QSAR (CoMFA) | Aurora A Kinase | 54 | 0.977 | 0.695 nih.gov |

| 3D-QSAR (CoMSIA) | Aurora A Kinase | 54 | 0.960 | 0.698 nih.gov |

| 3D-QSAR | Hec1/Nek2 | 25 | 0.8436 | 0.7965 tandfonline.com |

Note: The data presented is for derivatives of this compound.

QSAR models, particularly 3D-QSAR, can generate contour maps that highlight the regions around a molecule where certain physicochemical properties are favorable or unfavorable for activity. These maps help in identifying the essential pharmacophore features, which are the key structural elements and their spatial arrangement required for biological activity.

Essential pharmacophore features for this class of compounds often include:

A hydrogen bond donor (the amino group).

A hydrogen bond acceptor (the thiazole nitrogen).

An aromatic ring (the phenyl group) for potential π-π stacking interactions.

Specific steric and electronic properties of substituents on the phenyl and thiazole rings.

Reaction Mechanism Prediction and Transition State Analysis for Synthesis and Degradation Pathways.

Computational chemistry can be used to predict the most likely pathways for the synthesis and degradation of chemical compounds. This involves calculating the energies of reactants, products, intermediates, and transition states to map out the reaction energy profile.

The Hantzsch thiazole synthesis is a classic method for forming the thiazole ring. Computational studies have investigated the mechanism of this reaction, including the stereochemical outcome. nih.gov This analysis has confirmed that the rate of epimerization during thiazole formation is controlled by the stabilization of a cationic transition state intermediate during the dehydration of the thiazoline (B8809763) ring system. nih.gov

For the synthesis of this compound, a likely synthetic route would involve the reaction of a suitable α-haloketone with a thiourea (B124793) derivative. Computational analysis can help in understanding the transition states of the key bond-forming steps, such as the initial nucleophilic attack of the thiourea sulfur on the α-haloketone and the subsequent cyclization and dehydration steps.

Mechanistic Research on Biological and Biochemical Interactions of 4 Aminomethyl Thiazol 2 Yl Phenyl Amine

Investigation of Specific Molecular Targets and Their Modulation

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological macromolecules. Research into analogous compounds suggests that (4-Aminomethyl-thiazol-2-yl)-phenyl-amine could engage with specific molecular targets, primarily enzymes and receptors, leading to the modulation of their activity.

Enzyme Kinetic and Inhibition Mechanism Studies in Cell-Free Systems

Studies on various 2-aminothiazole derivatives have demonstrated significant inhibitory activity against several key enzymes. For instance, a series of 2-amino-4-phenylthiazole (B127512) derivatives have been investigated for their effects on metabolic enzymes such as carbonic anhydrases (CAs) and cholinesterases. nih.gov

One study revealed that the compound 2-amino-4-(4-chlorophenyl)thiazole is a potent inhibitor of human carbonic anhydrase I (hCA I) with a Ki of 0.008 µM. nih.gov Another related compound, 2-amino-4-(4-bromophenyl)thiazole, showed effective inhibition against human carbonic anhydrase II (hCA II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) with Ki values of 0.124 µM, 0.129 µM, and 0.083 µM, respectively. nih.gov These findings suggest that the N-phenyl-2-aminothiazole core, a key feature of this compound, is conducive to binding within the active sites of these enzymes. The inhibition mechanism for these compounds is often competitive, where they vie with the natural substrate for binding to the enzyme's active site.

Furthermore, other 2-aminothiazole derivatives have been identified as inhibitors of aurora kinases, which are crucial for cell cycle regulation and are often dysregulated in cancer. nih.govacs.org For example, certain aminothiazole derivatives have shown potent inhibitory activity against aurora kinase A and B, highlighting the potential for this class of compounds to interfere with ATP binding and kinase function. nih.govacs.org

Table 1: Enzyme Inhibition Data for Structurally Related 2-Aminothiazole Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) |

|---|---|---|

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | 0.008 µM nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | 0.124 µM nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | 0.129 µM nih.gov |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | 0.083 µM nih.gov |

Receptor Binding and Dissociation Kinetics Using Isolated Proteins

The interaction of 2-aminothiazole derivatives with various receptors has also been a subject of investigation. For example, aminothiazole-based compounds have been developed as modulators for retinoic acid receptor-related orphan receptors (RORs), which are nuclear receptors involved in regulating metabolism and circadian rhythm. nih.gov A scintillation proximity assay using radiolabeled ligands has been employed to determine the binding affinities of these compounds to the ligand-binding domains (LBDs) of RORβ and RORγ. nih.gov

In one study, a potent dual RORβ and RORγ inverse agonist from an aminothiazole series was identified. nih.gov Subsequent structure-activity relationship (SAR) studies led to the development of analogs with high selectivity for RORβ. For instance, substitutions on the benzoyl ring of the parent compound significantly influenced binding affinity, with a 2-bromo substituted analog showing high potency for RORβ and over 400-fold selectivity against RORγ. nih.gov These studies underscore the potential of the 2-aminothiazole scaffold to be tailored for specific receptor interactions.

Protein-Ligand Interaction Profiling Using Biophysical Techniques (e.g., SPR, ITC) in vitro

Biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are invaluable for characterizing the direct binding of small molecules to their protein targets, providing data on binding affinity, kinetics, and thermodynamics. wikipedia.orgnih.govcolorado.edu While specific SPR or ITC data for this compound is not available, these techniques are routinely used to study analogous compounds.

SPR measures the real-time association and dissociation of a ligand with a target protein immobilized on a sensor chip. mdpi.com This allows for the determination of the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). For example, SPR has been used to study the binding of aminothiazole-based inhibitors to their target kinases, providing insights into the binding kinetics that drive their inhibitory potency. mdpi.com

ITC, on the other hand, measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). wikipedia.orgcolorado.edu This information can help to understand the driving forces behind the binding interaction, whether it is enthalpy-driven or entropy-driven. For instance, ITC has been used to characterize the binding of aminothiazole derivatives to various protein targets, revealing the thermodynamic basis for their biological activity. researchgate.netnih.gov

Cellular Pathway Modulation and Signaling Crosstalk in Model Systems

Beyond direct interactions with molecular targets, it is crucial to understand how a compound affects cellular pathways and signaling networks. Studies on related 2-aminothiazole derivatives provide a window into the potential cellular effects of this compound.

Impact on Specific Signal Transduction Cascades in Cultured Cell Lines

The 2-aminothiazole moiety is a common feature in a number of kinase inhibitors, and as such, these compounds are known to modulate various signal transduction cascades. For example, derivatives of 2-aminothiazole have been shown to inhibit the proliferation of cancer cells by targeting key signaling pathways. nih.govmdpi.com

In human glioblastoma cells, certain 2-aminothiazole-flavonoid hybrid derivatives have been shown to induce microtubule bundling and disrupt the mitochondrial network, ultimately leading to an anti-proliferative effect. nih.gov These compounds were also found to interfere with cell migration. nih.gov In other studies, 2-anilino triazolopyrimidine derivatives, which share a similar structural motif with the title compound, have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com

Gene Expression and Proteomic Analysis in Response to this compound

To gain a broader understanding of the cellular response to a compound, global analyses of gene expression and protein levels are employed. While specific transcriptomic or proteomic data for this compound are not available, studies on related compounds illustrate the potential insights from such approaches.

For instance, proteomic studies on cancer cells treated with aminothiazole derivatives have identified changes in the expression of proteins involved in cell cycle regulation, apoptosis, and cellular metabolism. nih.gov In one study, a proteomics approach helped to identify importin β1 as a target protein for an anticancer aminothiazole derivative. nih.gov Western blotting confirmed the inhibitory activity of the compound on the importin pathway. nih.gov

Gene expression analysis, often performed using techniques like RT-PCR or microarray analysis, can reveal the upregulation or downregulation of specific genes in response to compound treatment. For example, in studies with other small molecule kinase inhibitors, researchers have observed changes in the expression of genes that are downstream targets of the inhibited kinase, providing a clearer picture of the compound's mechanism of action at the cellular level.

Interactions with Biomolecular Macromolecules Beyond Proteins

Membrane Interaction and Permeation Studies in Liposomal Systems

A comprehensive search of scientific databases yielded no published research on the interaction of this compound with artificial lipid membranes or liposomal systems. Consequently, there is no information regarding its potential to permeate lipid bilayers, its effects on membrane fluidity, or its mechanism of membrane transport.

Studies on other heterocyclic compounds have sometimes included assessments of membrane permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA), but no such data exists for the specific compound . The investigation of a compound's behavior within a lipid environment is crucial for understanding its pharmacokinetics, but this area remains un-explored for this compound.

Table 2: Summary of Membrane Interaction Studies for this compound in Liposomal Systems

| Assay Type | Liposome Composition | Measured Parameter(s) | Findings |

|---|---|---|---|

| Permeation Assay | Not Applicable | Permeability Coefficient (Pe) | No data available in reviewed literature. |

| Membrane Fluidity Study | Not Applicable | Anisotropy/Polarization | No data available in reviewed literature. |

Advanced Analytical and Spectroscopic Methodologies for Research on 4 Aminomethyl Thiazol 2 Yl Phenyl Amine

High-Resolution Mass Spectrometry for Metabolite Profiling and Identification in Biological Research

High-resolution mass spectrometry (HRMS) is an indispensable tool for the metabolite profiling of (4-Aminomethyl-thiazol-2-yl)-phenyl-amine. Its high mass accuracy and resolving power enable the confident determination of elemental compositions for the parent compound and its metabolites, facilitating their identification in complex biological matrices. sci-hub.se Techniques such as liquid chromatography coupled to HRMS (LC-HRMS) allow for the separation of metabolites prior to mass analysis, providing a detailed snapshot of the metabolic fate of the compound. mdpi.com

In a typical workflow, biological samples (e.g., from microsomal incubations) are analyzed by LC-HRMS to generate a total ion chromatogram. Putative metabolites are then identified by comparing their accurate masses with those of the parent drug and considering potential biotransformation reactions such as oxidation, N-dealkylation, or conjugation. For instance, the metabolism of a related aminothiazole might involve hydroxylation of the phenyl ring or oxidation of the aminomethyl group.

Table 1: Hypothetical Metabolites of this compound and their Expected Accurate Masses

| Proposed Metabolite | Molecular Formula | Biotransformation | Calculated Monoisotopic Mass (Da) |

| This compound | C₁₀H₁₁N₃S | Parent Compound | 205.0674 |

| (4-Aminomethyl-thiazol-2-yl)-(4-hydroxyphenyl)-amine | C₁₀H₁₁N₃OS | Aromatic Hydroxylation | 221.0623 |

| (4-Formyl-thiazol-2-yl)-phenyl-amine | C₁₀H₈N₂OS | Oxidation of aminomethyl | 204.0358 |

| N-((4-(Aminomethyl)-thiazol-2-yl)phenyl)acetamide | C₁₂H₁₃N₃OS | Acetylation | 247.0780 |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Research Intermediates and Biotransformation Products

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting fragment ions. In the context of this compound research, MS/MS is critical for confirming the identity of synthetic intermediates and for elucidating the structures of metabolites. By subjecting the protonated molecule of the parent compound or its metabolites to collision-induced dissociation (CID), characteristic fragmentation patterns are generated that provide structural insights. nih.gov

For example, the fragmentation of the protonated this compound would likely involve cleavage of the bond between the aminomethyl group and the thiazole (B1198619) ring, loss of the phenyl group, and fragmentation of the thiazole ring itself. The fragmentation pattern of a hydroxylated metabolite would show a mass shift in the corresponding fragment ions, pinpointing the site of modification.

Table 2: Predicted MS/MS Fragmentation of Protonated this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Proposed Neutral Loss | Fragment Ion m/z |

| 206.0752 | [C₉H₉N₂S]⁺ | NH₃ | 175.0538 |

| 206.0752 | [C₆H₅NH]⁺ | C₄H₅N₂S | 92.0500 |

| 206.0752 | [C₄H₅N₂S]⁺ | C₆H₅NH | 113.0173 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and dynamic analysis of molecules in solution. For this compound, ¹H and ¹³C NMR are fundamental for confirming its chemical structure. The chemical shifts, coupling constants, and integration of the proton signals provide detailed information about the electronic environment and connectivity of the atoms. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Phenyl-H (ortho) | 7.2-7.4 | 120-122 |

| Phenyl-H (meta) | 7.0-7.2 | 128-130 |

| Phenyl-H (para) | 6.8-7.0 | 116-118 |

| Thiazole-H5 | 6.5-6.7 | 105-107 |

| Aminomethyl-CH₂ | 3.8-4.0 | 40-42 |

| NH₂ | 1.5-2.5 (broad) | - |

| NH-phenyl | 8.5-9.5 (broad) | - |

| Thiazole-C2 | - | 165-168 |

| Thiazole-C4 | - | 150-153 |

Multi-Dimensional NMR Techniques for Complex Structure Determination and Dynamics

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to unambiguously assign all proton and carbon signals, especially for complex derivatives or when the one-dimensional spectra are crowded. These experiments reveal correlations between protons, between protons and their directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. This detailed connectivity information is crucial for confirming the structure of novel metabolites or reaction products.

Ligand-Observed NMR (e.g., STD, T-ROESY) for Binding Epitope Mapping

Ligand-observed NMR experiments are powerful for studying the binding of small molecules like this compound to macromolecular targets such as proteins. Saturation Transfer Difference (STD) NMR, for instance, allows for the identification of the specific protons on the ligand that are in close proximity to the protein's binding pocket. By irradiating the protein and observing the transfer of saturation to the ligand's protons, a binding epitope can be mapped. This information is invaluable for understanding the molecular basis of interaction and for guiding the design of more potent analogues. nih.gov

X-ray Crystallography for Solid-State Structure and Co-Crystallization with Biological Targets

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise information on bond lengths, bond angles, and conformation.

Single Crystal X-ray Diffraction of this compound and its Salts

Obtaining a single crystal of this compound or one of its salts suitable for X-ray diffraction analysis would provide unequivocal proof of its structure. researchgate.net The resulting crystal structure would reveal the preferred conformation of the molecule in the solid state, including the torsion angles between the phenyl and thiazole rings. Furthermore, the analysis of the crystal packing can provide insights into intermolecular interactions such as hydrogen bonding, which are important for understanding the compound's physical properties. For example, the crystal structure of an amine salt of a related thiazolide revealed strong ionic and hydrogen bonding interactions. researchgate.net

Table 4: Illustrative Crystallographic Data for a Hypothetical Salt of this compound

| Parameter | Value |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 95.5 |

| Volume (ų) | 1290 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.35 |

Co-crystallization of this compound with a biological target would provide an atomic-level view of their interaction, revealing the precise binding mode and key intermolecular contacts. This information is of immense value in structure-based drug design efforts.

Co-crystallization with Target Proteins to Elucidate Molecular Binding Modes

Co-crystallization followed by X-ray diffraction analysis is a powerful technique to obtain a high-resolution, three-dimensional view of a ligand bound to its protein target. This method provides definitive insights into the precise binding orientation, conformational changes, and key molecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts.

In research involving aminothiazole derivatives, this technique has been instrumental. For instance, studies on aminothiazole-based inhibitors targeting enzymes like cyclin-dependent kinase 2 (CDK2) have utilized X-ray crystallography to unravel their binding modes. audreyli.com The crystallographic data revealed that the 2-amino group and the thiazole ring's nitrogen atom form critical hydrogen bonds with the backbone of Leu83 in the hinge region of the ATP binding site, an interaction that is fundamental to the inhibitory activity. audreyli.com

Similarly, the co-crystal structure of a related compound, 2-phenylamino-4-methyl-5-acetylthiazole, with its target β-ketoacyl-ACP synthase (KAS I) from Escherichia coli, was determined at a resolution of 1.35 Å. scispace.com This analysis showed noncovalent interactions between the ligand and the active-site Cys163, along with hydrophobic interactions within the fatty-acid binding pocket. scispace.com Such detailed structural information is invaluable for structure-based drug design, allowing for the rational optimization of the lead compound to enhance potency and selectivity. For this compound, co-crystallization would similarly illuminate how the aminomethyl and phenyl-amine moieties interact with a target protein's binding site, guiding further chemical modifications.

Table 1: Representative Hydrogen Bond Interactions for Aminothiazole Derivatives in Protein Binding Sites

| Interacting Ligand Group | Interacting Protein Residue | Bond Type | Reference |

| 2-Amino Group (Thiazole) | Carbonyl of Leu83 | Hydrogen Bond | audreyli.com |

| 3-Nitrogen (Thiazole Ring) | NH of Leu83 | Hydrogen Bond | audreyli.com |

| 2-Morpholinoacetamido | Asp1164 | Hydrogen Bond | nih.gov |

| Thiazole Ring | Met1160 | π–π Interaction | nih.gov |

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation in Research

Chromatography is an indispensable tool in chemical research for the separation, identification, and purification of compounds. For a molecule like this compound, advanced chromatographic methods are essential for ensuring the purity of research samples and for separating stereoisomers, which may exhibit different biological activities.

Chiral Chromatography for Enantiomeric Excess Determination and Separation

Since this compound does not possess a stereocenter in its core structure, chiral chromatography would become relevant upon the introduction of chiral centers through derivatization or in more complex analogs. In the broader field of thiazole chemistry, chiral separations are critical. High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is a common approach. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used for the enantiomeric separation of various chiral compounds, including azole fungicides. nih.govmdpi.com

Another advanced technique is supercritical fluid chromatography (SFC), which offers faster separations and is more environmentally friendly than HPLC. mdpi.com For example, the enantioseparation of chiral azole fungicides has been successfully achieved using SFC with polysaccharide-derived chiral columns. mdpi.com Furthermore, capillary zone electrophoresis (CZE) employing cyclodextrins as chiral selectors has been developed for the separation of enantiomers of benzothiazole (B30560) derivatives. nih.gov These methods allow for the accurate determination of enantiomeric excess (ee) and the isolation of pure enantiomers for further study.

Preparative Chromatography for Scalable Synthesis in Research Settings

Following synthesis, this compound must be purified to remove starting materials, by-products, and other impurities. Preparative chromatography is the standard method for this purpose in research laboratories. This technique operates on the same principles as analytical chromatography but uses larger columns and higher sample loads to isolate quantities of the compound sufficient for further experiments.

Flash column chromatography using silica (B1680970) gel is a commonly cited method for the purification of aminothiazole derivatives. rsc.orgnih.gov The choice of solvent system (mobile phase), such as a mixture of ethyl acetate (B1210297) and petroleum ether or hexanes, is optimized to achieve efficient separation. nih.govgoogle.com After the reaction to synthesize the target compound is complete, the crude product is loaded onto the silica gel column, and the mobile phase is passed through, allowing the separation of components based on their differing affinities for the stationary phase. rsc.org This ensures that the this compound used in subsequent biological or spectroscopic studies is of high purity.

Spectroscopic Techniques for Electronic and Vibrational Characterization in Research

Spectroscopy provides a window into the electronic and structural properties of molecules. For this compound, a combination of spectroscopic techniques is used to confirm its identity, probe its electronic structure, and analyze its functional groups.

UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Quantum Yields in Probe Development

Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about its electronic transitions. The parent 2-aminothiazole (B372263) molecule exhibits a characteristic UV absorption spectrum. nist.gov For derivatives like this compound, the phenyl and thiazole rings constitute a conjugated system, which is expected to show distinct absorption bands. For instance, a UV spectrum of a related compound showed absorption maxima (λmax) at 260.0 nm and 225.0 nm. google.com

Fluorescence spectroscopy is particularly relevant for the development of molecular probes. Many thiazole-based compounds, such as Thiazole Orange (TO), are known to exhibit 'turn-on' fluorescence, where their emission intensity increases dramatically upon binding to a target like DNA or a protein. nih.gov This property is due to the restriction of intramolecular rotation in the bound state. Research into benzothiazole-based fluorescent probes for detecting analytes like hydrazine (B178648) has focused on optimizing their photophysical properties, including Stokes shift (the difference between absorption and emission maxima) and fluorescence quantum yield (Φfl). nih.gov A large Stokes shift is desirable to minimize self-quenching and improve signal-to-noise ratios. nih.gov These principles would guide the investigation of this compound as a potential fluorescent probe.

Table 2: Representative Spectroscopic Properties of Aminobenzothiazole-Based Dyes

| Compound | λabs(max) (nm) | λem(max) (nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (Φfl) | Reference |

| SQM1 | ~345 | ~440 | ~5000 | ~0.02 | mdpi.com |

| SQM2 | ~345 | ~540 | ~10000 | ~0.02 | mdpi.com |

| SQM3 | ~345 | ~540 | ~10000 | ~0.02 | mdpi.com |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra serve as a unique "molecular fingerprint," allowing for structural confirmation and the identification of specific functional groups. nih.gov

For aminothiazole derivatives, FT-IR spectroscopy is routinely used to confirm their synthesis. nih.govmdpi.com The spectra clearly show characteristic absorption bands corresponding to various vibrations. For example, the N-H stretching of the amino group, C=N stretching within the thiazole ring, and C-S stretching are all identifiable. nih.gov Raman spectroscopy provides similar, often complementary, information. Studies on 2-aminothiazole have assigned specific Raman bands to vibrations of the thiazole ring and the amino group. researchgate.net These vibrational fingerprinting techniques are essential for confirming the successful synthesis and structural integrity of this compound before its use in further research applications.

Table 3: Characteristic Infrared (IR) Vibrational Frequencies for Aminothiazole Derivatives

| Functional Group | Vibrational Mode | Wavenumber Range (cm-1) | Reference |

| N-H (Amine) | Stretching | 3294–3112 | nih.govnih.gov |

| C=N (Thiazole Ring) | Stretching | 1612–1617 | nih.gov |

| C=C (Aromatic) | Stretching | 1540–1568 | nih.gov |

| C-S (Thiazole Ring) | Stretching | 845–862 | nih.gov |

Research Applications and Future Directions for 4 Aminomethyl Thiazol 2 Yl Phenyl Amine Derivatives

Development as Research Probes for Elucidating Biological Systems

The unique structure of (4-Aminomethyl-thiazol-2-yl)-phenyl-amine derivatives makes them amenable to modification for use as specialized tools to investigate complex biological processes. By incorporating reporter groups or reactive moieties, these derivatives can be transformed into fluorescent or affinity probes, enabling the visualization and identification of molecular targets within cellular environments.

Fluorescent Probes for Live-Cell Imaging and Tracking

While direct examples of this compound being used as a fluorescent probe are not extensively documented, the inherent properties of the aminothiazole core make it an attractive scaffold for the design of such tools. nih.govnih.govibs.re.kr The development of fluorescent probes is crucial for understanding the dynamic processes within living cells, offering high sensitivity and spatiotemporal resolution. nih.govibs.re.kr

Thiazole (B1198619) and its derivatives, like Thiazole Orange, have been successfully utilized in the synthesis of fluorescent dyes for labeling cellular structures and biomolecules. nih.gov For instance, a series of Thiazole Orange derivatives have been synthesized and employed to label breast cancer cells, demonstrating the utility of the thiazole scaffold in developing cell-permeable imaging agents. nih.gov Similarly, novel benzothiazole-based fluorescent probes have been developed for detecting specific analytes like hydrogen peroxide in living cells, showcasing the versatility of this heterocyclic system in probe design. nih.gov

The this compound structure provides key handles for chemical modification. The primary amine of the aminomethyl group or positions on the phenyl ring can be readily conjugated with various fluorophores without significantly compromising the core structure's ability to interact with potential biological targets. This allows for the creation of "turn-on" probes, where fluorescence is enhanced upon binding to a specific protein or entering a particular cellular microenvironment. Such probes are invaluable for real-time monitoring of biological events. ibs.re.krrsc.org

Future research could focus on synthesizing derivatives of this compound conjugated to environmentally sensitive fluorophores. These probes could be used to report on local changes in polarity, pH, or ion concentration within organelles, providing deeper insights into cellular physiology and pathology. The development of such probes would contribute significantly to the toolbox available for live-cell imaging. nih.gov

Affinity Probes for Target Identification and Validation in Proteomics

Affinity-based protein profiling (ABPP) is a powerful chemical proteomics strategy used to identify the molecular targets of bioactive compounds. rsc.org This technique often employs affinity probes, which are typically derived from a parent bioactive molecule and incorporate a reactive group for covalent modification of the target and a reporter tag for detection and enrichment. rsc.orgnih.gov The this compound scaffold is well-suited for the design of such probes.

In one notable study, a fluorescein-labeled derivative of a 2-aminothiazole (B372263) compound was used in a competitive binding assay to identify its protein target as importin β1 (KPNB1). nih.gov This demonstrates the principle of using a modified aminothiazole as an affinity probe for target identification. The aminomethyl group or the phenyl ring of this compound can be functionalized with photoreactive groups, such as diazirines or benzophenones, and a clickable handle, like an alkyne or azide, for subsequent attachment of a reporter tag via click chemistry. nih.gov

The general workflow for using such a probe involves incubating it with a cell lysate or intact cells, followed by UV irradiation to induce covalent cross-linking to interacting proteins. The tagged proteins are then enriched using the reporter tag (e.g., biotin (B1667282) for streptavidin pull-down) and identified by mass spectrometry. rsc.org This approach can provide an unbiased profile of the protein targets of a given compound, which is crucial for understanding its mechanism of action and potential off-target effects.

Future directions in this area include the development of more sophisticated affinity probes based on the this compound scaffold. This could involve the creation of probes with tunable reactivity or the incorporation of isotopically labeled tags for quantitative proteomic analysis. Such advancements would enhance the precision and scope of target identification studies for this class of compounds.

Utility as a Scaffold for Combinatorial Chemistry and Library Design in Drug Discovery Research

The 2-aminothiazole core is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous biologically active compounds and its synthetic accessibility. nih.govnih.govnih.gov The this compound structure, with its multiple points for diversification, is an excellent template for combinatorial chemistry and the generation of compound libraries for drug discovery screening. core.ac.uk

High-Throughput Synthesis of Diverse Analogs for Screening

The synthesis of large libraries of compounds based on a common scaffold is a cornerstone of modern drug discovery, enabling the rapid exploration of chemical space. The this compound core lends itself to high-throughput synthesis due to the robustness of the reactions used to construct and modify the thiazole ring. nih.govmdpi.com